molecular formula C22H29NO5 B13772267 N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide CAS No. 93-31-2

N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide

Cat. No.: B13772267
CAS No.: 93-31-2
M. Wt: 387.5 g/mol
InChI Key: UGBCLZKPTMPXNS-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide: is a synthetic organic compound with the molecular formula C22H29NO5 It is known for its complex structure, which includes multiple methoxy and ethoxy groups attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide is unique due to its specific combination of methoxy and ethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

93-31-2

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-(4-ethoxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H29NO5/c1-6-28-19-10-8-17(13-21(19)27-5)14-22(24)23-15(2)11-16-7-9-18(25-3)20(12-16)26-4/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,23,24)

InChI Key

UGBCLZKPTMPXNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC(C)CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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